(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the cyclization of an appropriate thiourea derivative with an α-halo ketone to form the thiazolidinone ring.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a reaction with a suitable sulfur donor, such as Lawesson’s reagent.
Attachment of the Aromatic Substituents: The aromatic substituents are introduced via nucleophilic substitution reactions, often using phenolic derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and Friedel-Crafts catalysts (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro derivatives, halogenated compounds, and alkylated products.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a catalyst in organic synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Pathways Involved: It modulates the PI3K-AKT and MAPK signaling pathways, which play a role in cell proliferation and apoptosis.
Binding Interactions: The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are used as antidiabetic agents.
Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazolidinone ring, used in antimicrobial and anticancer research.
Sulfonylureas: These compounds contain a sulfonyl group and are used as hypoglycemic agents.
Uniqueness
(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a sulfanylidene group and multiple aromatic substituents, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple signaling pathways and enzyme targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-3-23-21(24)20(29-22(23)28)15-16-5-7-18(8-6-16)26-13-4-14-27-19-11-9-17(25-2)10-12-19/h5-12,15H,3-4,13-14H2,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCHGWCWSWRRJ-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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